molecular formula C12H20BrN B14628467 N-Benzyl-N,N-dimethylpropan-1-aminium bromide CAS No. 54884-45-6

N-Benzyl-N,N-dimethylpropan-1-aminium bromide

Cat. No.: B14628467
CAS No.: 54884-45-6
M. Wt: 258.20 g/mol
InChI Key: LGXCYLKEHWPKTF-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C12H20BrN. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to two methyl groups and a propyl chain ending with a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dimethylpropan-1-aminium bromide typically involves the quaternization of N,N-dimethylpropan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

N,N-dimethylpropan-1-amine+benzyl bromideN-Benzyl-N,N-dimethylpropan-1-aminium bromide\text{N,N-dimethylpropan-1-amine} + \text{benzyl bromide} \rightarrow \text{this compound} N,N-dimethylpropan-1-amine+benzyl bromide→N-Benzyl-N,N-dimethylpropan-1-aminium bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethylpropan-1-aminium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form N-benzyl-N,N-dimethylpropan-1-amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: N-Benzyl-N,N-dimethylpropan-1-aminium chloride, N-Benzyl-N,N-dimethylpropan-1-aminium acetate.

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: N-Benzyl-N,N-dimethylpropan-1-amine.

Scientific Research Applications

N-Benzyl-N,N-dimethylpropan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethylpropan-1-aminium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the permeability of cell membranes in biological studies or improving the efficacy of cleaning agents.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethyl-3-(lauroylamino)propan-1-aminium chloride
  • N-Benzyl-N,N-dimethyl-3-tetradecanamidopropan-1-aminium chloride
  • N-Benzyl-N,N-dimethyl-1-propanaminium chloride

Uniqueness

N-Benzyl-N,N-dimethylpropan-1-aminium bromide is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it has a shorter propyl chain, which affects its solubility and interaction with other molecules. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is required.

Properties

CAS No.

54884-45-6

Molecular Formula

C12H20BrN

Molecular Weight

258.20 g/mol

IUPAC Name

benzyl-dimethyl-propylazanium;bromide

InChI

InChI=1S/C12H20N.BrH/c1-4-10-13(2,3)11-12-8-6-5-7-9-12;/h5-9H,4,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

LGXCYLKEHWPKTF-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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